molecular formula C8H4D10O B1145909 3,5-DiMethyl-d6-cyclohexanone--d4 CAS No. 1219804-55-3

3,5-DiMethyl-d6-cyclohexanone--d4

Cat. No.: B1145909
CAS No.: 1219804-55-3
M. Wt: 136.2577778
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DiMethyl-d6-cyclohexanone–d4 typically involves the deuteration of 3,5-Dimethylcyclohexanone. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of 3,5-DiMethyl-d6-cyclohexanone–d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified through distillation or chromatography to obtain the desired isotopically labeled compound .

Chemical Reactions Analysis

Types of Reactions

3,5-DiMethyl-d6-cyclohexanone–d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-DiMethyl-d6-cyclohexanone–d4 is widely used in scientific research, including:

    Chemistry: As a tracer in reaction mechanisms and kinetic studies.

    Biology: In metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.

    Medicine: In drug development to study pharmacokinetics and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DiMethyl-d6-cyclohexanone–d4 involves its incorporation into biological systems where it can be tracked due to the presence of deuterium. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylcyclohexanone: The non-deuterated analog.

    3,5-DiMethyl-d6-cyclohexanone: Another deuterium-labeled variant with different deuterium positions.

Uniqueness

3,5-DiMethyl-d6-cyclohexanone–d4 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications, particularly in studying metabolic pathways and reaction mechanisms. The presence of deuterium can lead to kinetic isotope effects, which are valuable in understanding reaction dynamics .

Properties

CAS No.

1219804-55-3

Molecular Formula

C8H4D10O

Molecular Weight

136.2577778

Synonyms

3,5-DiMethyl-d6-cyclohexanone--d4

Origin of Product

United States

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